Icotinib
Overview
Description
Icotinib is a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), developed and approved in China for the treatment of non-small cell lung cancer (NSCLC). It is designed to specifically target and inhibit the tyrosine kinase domain of the EGFR, which plays a crucial role in the signaling pathways that regulate cell growth and survival. By inhibiting this domain, icotinib effectively blocks the EGFR-related signaling and thereby inhibits tumor cell proliferation. Clinical studies have shown icotinib to be effective against NSCLC, with a favorable safety profile compared to other EGFR-TKIs like gefitinib and erlotinib (Wang et al., 2011).
Synthesis Analysis
Icotinib's synthesis involves the creation of a small molecule that can specifically bind to the EGFR tyrosine kinase domain. The process aims to produce a compound with high selectivity and potency for the EGFR while minimizing off-target effects. The development of icotinib was based on preclinical experiments and studies of congener drugs, which guided the optimization of its chemical structure for enhanced efficacy and safety in cancer therapy. Although specific synthesis details are proprietary, the strategic design of icotinib focuses on its ability to bind with high affinity to the EGFR domain, inhibiting the receptor's autophosphorylation and downstream signaling pathways involved in tumor growth and survival.
Molecular Structure Analysis
The molecular structure of icotinib is characterized by its ability to form stable complexes with the EGFR tyrosine kinase domain, leading to effective inhibition of the receptor's activity. The structure includes key functional groups that interact with specific amino acids within the kinase domain, stabilizing the inhibitor-EGFR complex and preventing activation of the receptor. This structural design is critical for icotinib's selectivity and potency as an EGFR inhibitor. The molecular modeling and structural analyses have revealed the precise interactions between icotinib and the EGFR, providing insights into its mechanism of action at the molecular level (Huaxin Zhang et al., 2016).
Chemical Reactions and Properties
Icotinib interacts with the EGFR through a series of chemical reactions that lead to the inhibition of the receptor's tyrosine kinase activity. The binding of icotinib to the EGFR involves hydrogen bonds and van der Waals forces, forming a complex that prevents the receptor from adopting its active conformation. This interaction is facilitated by the specific chemical properties of icotinib, including its molecular shape, polarity, and the distribution of electron-rich and electron-poor regions, which are optimized for high affinity and specificity toward the EGFR. The chemical enhancement effect of icotinib has been studied using surface-enhanced Raman scattering and density functional theory, shedding light on its adsorption mechanism and the nature of its chemisorption with the EGFR (Shuai Lian et al., 2021).
Physical Properties Analysis
The physical properties of icotinib, such as its solubility, stability, and distribution coefficient, play a significant role in its pharmacokinetics and pharmacodynamics. These properties determine icotinib's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its efficacy and safety as a therapeutic agent. Icotinib is designed to have optimal physical properties that ensure its effective delivery to the target tissues, its stable interaction with the EGFR, and its adequate elimination from the body to minimize toxicity.
Chemical Properties Analysis
Icotinib's chemical properties, including its reactivity, metabolic stability, and interaction with cytochrome P450 enzymes, are crucial for its function as an EGFR inhibitor. Studies have shown that icotinib can undergo metabolic activation and inactivation, involving cytochrome P450-mediated reactions that affect its pharmacological activity. The metabolism of icotinib leads to the formation of metabolites with varying degrees of activity and toxicity, influencing the drug's overall therapeutic profile. Understanding the chemical properties and metabolic pathways of icotinib is essential for predicting its behavior in the body, its interactions with other drugs, and its potential side effects (Chen Sun et al., 2021).
Scientific Research Applications
Radiosensitivity Enhancement in Lung Cancer : Icotinib enhances radiosensitivity in lung cancer cells by blocking the EGFR-AKT and MAPK-ERK pathways, thus limiting DNA repair. This finding suggests a potential role for icotinib in radiotherapy for lung cancer patients (Zhang et al., 2018).
Interaction with CYP3A4/5 Enzymes : Icotinib acts as a mechanism-based inactivator of the enzymes CYP3A4/5, which are crucial in drug metabolism. This interaction, involving potential heme destruction by a ketene intermediate, is significant for understanding drug-drug interactions involving icotinib (Sun et al., 2021).
Inhibition of Squamous Cell Carcinoma Growth : Icotinib inhibits the growth of the squamous cell carcinoma cell line A431 by negatively regulating AKT signaling. This provides a novel strategy for anti-squamous cell carcinoma therapy (Gao et al., 2013).
Inhibition of Tca8113 Cell Invasion : Icotinib downregulates matrix metalloproteinases (MMPs) via inactivation of the NF-κB signaling pathways, thereby inhibiting the invasion of Tca8113 cells. This suggests its potential application in cancer metastasis prevention (Yang et al., 2014).
Binding to Human Serum Albumin : Icotinib binds to Sudlow's site I in human serum albumin, indicating its potential role as a carrier for this anticarcinogen in cancer therapy (Zhang et al., 2016).
EGFR Tyrosine Kinase Inhibition : Icotinib displays potent efficacy in preclinical studies as an EGFR tyrosine kinase inhibitor, with implications for the treatment of non-small cell lung cancer and other solid tumors driven by EGFR mutations (Tan et al., 2012).
Efficacy in Various Solid Tumors : Icotinib shows moderate activity in treating various solid tumors, especially in those with EGFR sensitive mutations (Zhao et al., 2020).
Safety And Hazards
Future Directions
Clinical trials on Icotinib have shown promising results as targeted therapy for non-small cell lung cancer (NSCLC). Future research directions may include using Icotinib as a routine first-line treatment for patients with EGFR mutations and increasing the dose of Icotinib for patients who do not respond to the routine dosage .
properties
IUPAC Name |
N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLKULDARVNMAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209952 | |
Record name | Icotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Icotinib is a highly selective, first generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) which binds reversibly to the ATP binding site of the EGFR protein, preventing completion of the signal transduction cascade. EGFR is an oncogenic receptor and patients with activating somatic mutations, such as an exon 19 deletion or exon 21 L858R mutation, within the tyrosine kinase domain display unchecked cell proliferation. | |
Record name | Icotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11737 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Icotinib | |
CAS RN |
610798-31-7 | |
Record name | Icotinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610798-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Icotinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610798317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11737 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Icotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G6U5L461Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.